molecular formula C6H13NO2S B3332491 2,6-Dimethylthiomorpholine 1,1-dioxide CAS No. 89999-99-5

2,6-Dimethylthiomorpholine 1,1-dioxide

Cat. No. B3332491
CAS RN: 89999-99-5
M. Wt: 163.24
InChI Key: IVAHBNJMLRBLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylthiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 . It is used in various chemical reactions and is often used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylthiomorpholine 1,1-dioxide consists of a six-membered ring with two methyl groups attached to the nitrogen atom and an oxygen atom attached to the sulfur atom . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

2,6-Dimethylthiomorpholine 1,1-dioxide has a molecular weight of 163.24 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Safety And Hazards

The safety data sheet for a related compound, Thiomorpholine 1,1-dioxide, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

2,6-dimethyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-5-3-7-4-6(2)10(5,8)9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAHBNJMLRBLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(S1(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylthiomorpholine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 2
2,6-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 3
2,6-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 4
2,6-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 5
2,6-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 6
2,6-Dimethylthiomorpholine 1,1-dioxide

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